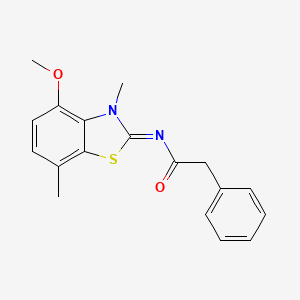

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide, also known as MBTH, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

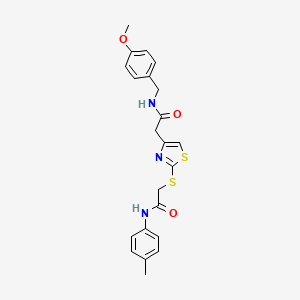

Benzothiazole derivatives, such as zinc phthalocyanines substituted with benzothiazole-based Schiff base groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds are particularly noted for their potential in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

Certain derivatives containing the benzothiazole motif have shown significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development into useful antifungal agents, highlighting the versatility of benzothiazole derivatives in addressing microbial resistance (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Corrosion Inhibition

Benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Studies reveal that such compounds offer high inhibition efficiency, suggesting their utility in protecting industrial materials from corrosive damage (Hu et al., 2016).

Antimicrobial and Antimalarial Activity

Novel diastereoselective benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities against various bacterial strains and their antimalarial properties. These studies indicate the potential of such conjugates in developing new therapeutic agents (Alborz et al., 2018).

β-Adrenergic Receptor Agonism and Hypoglycemic Activity

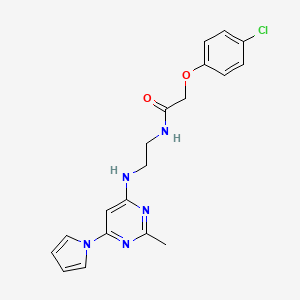

Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety has shown these compounds to be potent agonists of the β3-adrenergic receptor, with potential applications in treating obesity and type 2 diabetes. Additionally, these compounds exhibited significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological systems .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit excited-state hydrogen bond and proton transfer properties . These properties can affect the interaction of the compound with its targets.

Biochemical Pathways

Compounds with similar structures have been found to play a role in the synthesis of other compounds .

Pharmacokinetics

The physical properties of similar compounds have been studied .

Result of Action

Compounds with similar structures have been found to inhibit larval development and cause mortality in certain species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain other plants can induce the synthesis of similar compounds .

properties

IUPAC Name |

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-9-10-14(22-3)16-17(12)23-18(20(16)2)19-15(21)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOJENWBSMGSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CC3=CC=CC=C3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)

![5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2826693.png)

![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)